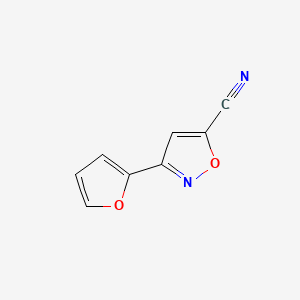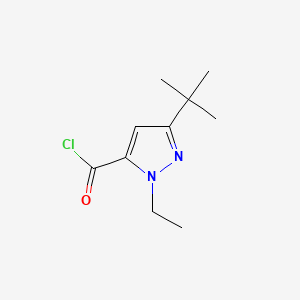![molecular formula C10H20N2O3 B574733 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine CAS No. 178311-50-7](/img/structure/B574733.png)
1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
Übersicht
Beschreibung
“1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” is a chemical compound with the molecular formula C10H20N2O3 . It is also known as tert-butyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate . It is used in the synthesis of various pharmaceuticals and has applications in medicinal chemistry .
Synthesis Analysis
The synthesis of compounds like “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” often involves the protection of amino functions. Primary amines can accommodate two such groups, and the conversion to tert-butyl carbamate (Boc) is a common first step . The synthesis of piperazines, which are structurally similar to azetidines, has been achieved through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular weight of “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” is 216.28 . The linear formula is Br(CH2)3NHCO2C(CH3)3 .
Chemical Reactions Analysis
The Boc group in “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” can be cleaved by mild acidolysis . This is a key step in many chemical reactions involving this compound. The Boc group is stable under conditions that would deprotect benzyl carbamates, making it a useful protecting group in the synthesis of multifunctional targets .
Physical And Chemical Properties Analysis
The molecular weight of “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” is 216.28 . The linear formula is Br(CH2)3NHCO2C(CH3)3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Wissenschaftliche Forschungsanwendungen
- Application : 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine is used to prepare C-2 hydroxyethyl imidazopyrrolopyridines, which act as JAK1 inhibitors. These compounds have potential in treating autoimmune diseases, inflammatory disorders, and certain cancers .
- Application : Researchers utilize 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine to synthesize Mer kinase inhibitors. These inhibitors hold promise for treating pediatric acute lymphoblastic leukemia (ALL), a challenging malignancy in children .
- Application : The Boc (tert-butoxycarbonyl) protecting group in 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine can be strategically removed in vivo, revealing the active compound. Researchers explore this prodrug approach for targeted drug delivery and controlled release.
- Application : The Boc group in 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine serves as a protecting group during SPPS. It ensures selective coupling of amino acids, allowing efficient peptide assembly .
- Application : 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine possesses a chiral center. Chemists exploit its chirality as a building block for creating enantiomerically pure compounds, such as pharmaceutical intermediates .
- Application : Researchers incorporate 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine into polymer structures. Its functional groups allow for controlled polymerization, leading to novel materials with tailored properties .
JAK1 Inhibitors
Mer Kinase Inhibitors for Pediatric Leukemia
Prodrug Design
Peptide Synthesis
Chiral Building Block
Polymer Chemistry
Safety And Hazards
Zukünftige Richtungen
The use of Boc groups like in “1-Boc-3-[(2-hydroxyethyl)amino]-azetidine” is prevalent in the field of peptide synthesis and is considered one of the most commonly used protective groups for amines . Future research may focus on developing new synthetic methods and exploring further applications of these compounds in medicinal chemistry and drug discovery .
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(7-12)11-4-5-13/h8,11,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWATTIOQGUEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165581 | |
| Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-[(2-hydroxyethyl)amino]-azetidine | |
CAS RN |
178311-50-7 | |
| Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178311-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-Nitroanilino)methyl]quinolin-8-ol](/img/structure/B574650.png)

![(1S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-ene-2-carbaldehyde](/img/structure/B574652.png)



![Pyrazolo[4,3:4,5]pyrrolo[1,2-a]benzimidazole](/img/structure/B574665.png)
![2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid](/img/structure/B574669.png)
